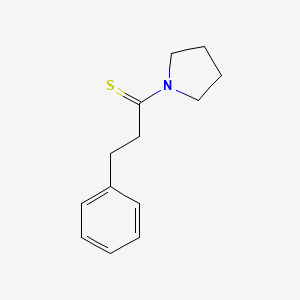
beta-L-Xylofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-L-Xylofuranose: is a furanose form of L-xylose, a five-carbon sugar that is part of the pentose family. It is characterized by its β-configuration at the anomeric center. This compound is a stereoisomer of D-xylofuranose and is commonly found in nature as a component of hemicelluloses in plant cell walls .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-L-Xylofuranose can be synthesized through various chemical and enzymatic methods. One common approach involves the reduction of L-xylose using specific catalysts and reaction conditions. The process typically includes the use of hydrogen-bonded complexes and quantum chemical frameworks to ensure the correct configuration .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant biomass. Advanced techniques like chromatography and crystallization are employed to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-L-Xylofuranose undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding acids using oxidizing agents.
Reduction: Formation of alcohols through reduction processes.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalysts like sodium borohydride and hydrogen gas are used.
Substitution: Reagents such as halides and acids are employed for substitution reactions.
Major Products Formed:
Oxidation: Xylaric acid and other derivatives.
Reduction: Xylitol and related alcohols.
Substitution: Various substituted xylofuranose derivatives.
Applications De Recherche Scientifique
Beta-L-Xylofuranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in the study of plant metabolism and cell wall structure.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of biofuels, biodegradable plastics, and other sustainable materials
Mécanisme D'action
The mechanism of action of beta-L-xylofuranose involves its interaction with specific enzymes and molecular pathways. It acts as a substrate for enzymes like xylose reductase, which catalyzes its conversion to xylitol. This process is crucial in the pentose phosphate pathway, a metabolic pathway that generates NADPH and pentoses .
Comparaison Avec Des Composés Similaires
D-Xylofuranose: An enantiomer of beta-L-xylofuranose with similar chemical properties but different biological roles.
Xylopyranose: Another form of xylose with a pyranose ring structure.
Xylitol: A reduced form of xylose used as a sugar substitute.
Uniqueness: this compound is unique due to its specific β-configuration and its role in plant metabolism. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
41546-29-6 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m0/s1 |
Clé InChI |
HMFHBZSHGGEWLO-QTBDOELSSA-N |
SMILES isomérique |
C([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



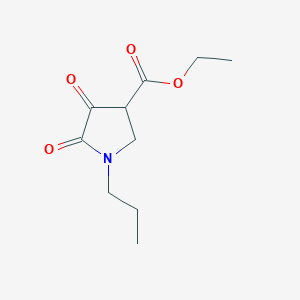

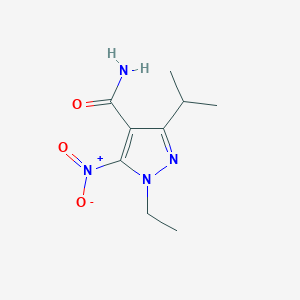

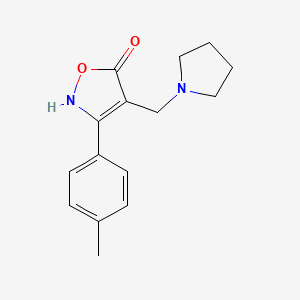
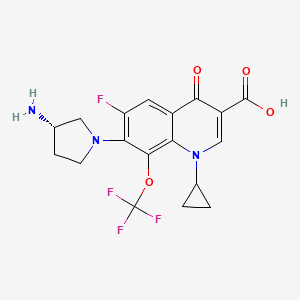

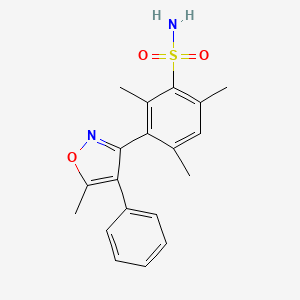
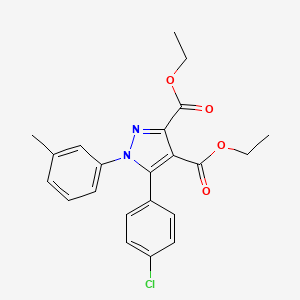
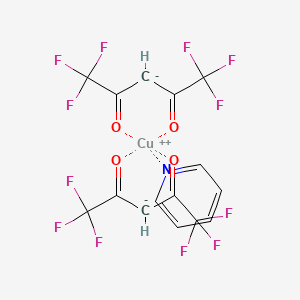
![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)

